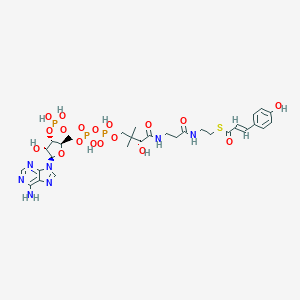
4-Koffeoyl-CoA
Übersicht
Beschreibung
4-Coumaroyl-CoA is a thioester formed from coenzyme A and coumaric acid. It is a central intermediate in the biosynthesis of various natural products found in plants, including lignins, flavonoids, and coumarins . This compound plays a crucial role in the phenylpropanoid pathway, which is responsible for the production of a wide range of secondary metabolites essential for plant growth, development, and defense .
Wissenschaftliche Forschungsanwendungen
4-Coumaroyl-CoA has numerous applications in scientific research:
Chemistry: It is used in the synthesis of various phenolic compounds and as a substrate in enzymatic studies.
Biology: It plays a role in the study of plant metabolic pathways and the biosynthesis of secondary metabolites.
Medicine: Its derivatives have potential therapeutic applications, including anti-inflammatory and antioxidant properties.
Industry: It is used in the production of biofuels and other industrial chemicals
Wirkmechanismus
Target of Action
The primary target of 4-coumaroyl-CoA is the enzyme 4-coumarate: CoA ligase (4CL) . This enzyme plays a central role in the biosynthesis of phenylpropanoids such as lignins, flavonoids, and coumarins . It catalyzes the formation of the coenzyme A thioester of cinnamates such as 4-coumaric, caffeic, and ferulic acids .
Mode of Action
The mode of action of 4-coumaroyl-CoA involves its interaction with the 4CL enzyme. The enzyme 4CL activates trans-cinnamic acid by attaching CoA (coenzyme A) to it, forming trans-cinnamoyl-CoA . This compound is then cyclized by the action of the enzyme coumarate:CoA ligase (CCL) to form coumaroyl-CoA, which is the key intermediate in coumarin biosynthesis .
Biochemical Pathways
4-Coumaroyl-CoA is a central intermediate in the phenylpropanoid pathway . This pathway branches into several metabolic routes, one leading to flavonoid synthesis and another leading to lignin synthesis . The biosynthesis of lignin and flavonoids shares a key intermediate, 4-coumaroyl-CoA .
Pharmacokinetics
It is known that this compound is generated in nature from phenylalanine, which is converted by phenylalanine ammonia lyase (pal) to trans-cinnamate . Trans-cinnamate is hydroxylated by trans-cinnamate 4-monooxygenase to give 4-hydroxycinnamate (i.e, coumarate). Coumarate is condensed with coenzyme-A in the presence of 4-coumarate-CoA ligase .
Result of Action
The action of 4-coumaroyl-CoA results in the production of various secondary metabolites found in plants. These products include lignols (precursors to lignin and lignocellulose), flavonoids, isoflavonoids, coumarins, aurones, stilbenes, catechin, and other phenylpropanoids . For example, naringenin, a flavanone, is synthesized using 4-coumaroyl-CoA as the starter unit .
Action Environment
The action of 4-coumaroyl-CoA can be influenced by environmental factors. For instance, the expression of 4CL genes in tea plants, which are involved in phenylpropanoids biosynthesis, was found to be sensitive to mechanical wounding and UV-B light . This suggests that environmental stress can influence the action and efficacy of 4-coumaroyl-CoA.
Biochemische Analyse
Biochemical Properties
4-Coumaroyl-CoA plays a significant role in plant secondary metabolism, particularly in the phenylpropanoid pathway . It interacts with various enzymes, proteins, and other biomolecules. For instance, 4-coumarate-CoA ligase (4CL) catalyzes the formation of 4-coumaroyl-CoA from 4-coumaric acid . This compound is a key intermediate in the biosynthesis of flavonoids and lignin, which are known for their numerous nutritional and medicinal applications .
Cellular Effects
4-Coumaroyl-CoA influences various cellular processes. It is involved in the synthesis of lignin, a major component of the plant cell wall, which provides mechanical support and enhances the compressive strength of cells . It also contributes to the biosynthesis of flavonoids, which have antioxidant, anticancer, and anti-inflammatory activities .
Molecular Mechanism
The molecular mechanism of 4-coumaroyl-CoA involves its conversion into different phenylpropanoid derivatives. The enzyme 4-coumarate-CoA ligase (4CL) activates trans-cinnamic acid by attaching CoA (coenzyme A) to it, forming trans-cinnamoyl-CoA . This compound is then cyclized by the enzyme coumarate:CoA ligase (CCL) to form 4-coumaroyl-CoA, which is the key intermediate in coumarin biosynthesis .
Metabolic Pathways
4-Coumaroyl-CoA is involved in the phenylpropanoid pathway, which provides precursors for numerous secondary metabolites in plants . This pathway leads to the biosynthesis of various specialized metabolites such as flavonoids, coumarins, lignans, and lignin .
Subcellular Localization
4-Coumaroyl-CoA is localized in the peroxisome . The peroxisome targeting signal 1 in the C-terminal region of certain 4-coumarate: CoA ligases (4CLs) directs these enzymes to the peroxisome
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-coumaroyl-CoA involves the enzyme 4-coumarate: CoA ligase, which catalyzes the formation of the thioester from 4-coumaric acid and coenzyme A. This reaction requires ATP and results in the formation of 4-coumaroyl-CoA, AMP, and diphosphate .
Industrial Production Methods: While specific industrial production methods for 4-coumaroyl-CoA are not extensively documented, the enzymatic synthesis using 4-coumarate: CoA ligase is a key method. This enzyme is often expressed in heterologous systems such as Escherichia coli to facilitate large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Coumaroyl-CoA undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different phenolic compounds.
Reduction: Reduction reactions can modify the double bonds in the coumaroyl moiety.
Substitution: It can participate in substitution reactions to form different derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be used for substitution reactions
Major Products: The major products formed from these reactions include various phenylpropanoids, flavonoids, and lignin precursors .
Vergleich Mit ähnlichen Verbindungen
Caffeoyl-CoA: Another thioester involved in the biosynthesis of lignins and flavonoids.
Feruloyl-CoA: Similar to 4-coumaroyl-CoA, it is involved in the synthesis of lignin and other phenolic compounds.
Sinapoyl-CoA: Participates in the biosynthesis of sinapate esters and lignins.
Uniqueness: 4-Coumaroyl-CoA is unique due to its specific role in the phenylpropanoid pathway and its involvement in the biosynthesis of a wide range of secondary metabolites. Its formation and utilization are tightly regulated, making it a crucial intermediate in plant metabolism .
Eigenschaften
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-3-(4-hydroxyphenyl)prop-2-enethioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H42N7O18P3S/c1-30(2,25(42)28(43)33-10-9-20(39)32-11-12-59-21(40)8-5-17-3-6-18(38)7-4-17)14-52-58(49,50)55-57(47,48)51-13-19-24(54-56(44,45)46)23(41)29(53-19)37-16-36-22-26(31)34-15-35-27(22)37/h3-8,15-16,19,23-25,29,38,41-42H,9-14H2,1-2H3,(H,32,39)(H,33,43)(H,47,48)(H,49,50)(H2,31,34,35)(H2,44,45,46)/b8-5+/t19-,23-,24-,25+,29-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMZOKBALNZWDKI-MATMFAIHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C=CC4=CC=C(C=C4)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)/C=C/C4=CC=C(C=C4)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H42N7O18P3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001028841 | |
| Record name | p-Coumaroyl-CoA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001028841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
913.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119785-99-8 | |
| Record name | Coenzyme A, S-[(2E)-3-(4-hydroxyphenyl)-2-propenoate] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=119785-99-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Coumaroyl-coenzyme A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119785998 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Coumaroyl-CoA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001028841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | COUMAROYL-COA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S9S49N6ER4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 4-Coumaroyl-CoA | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0060153 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


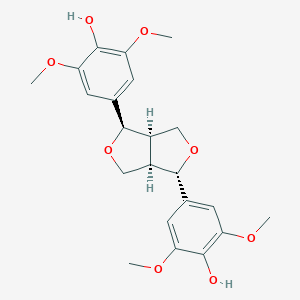
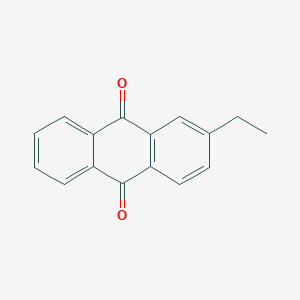
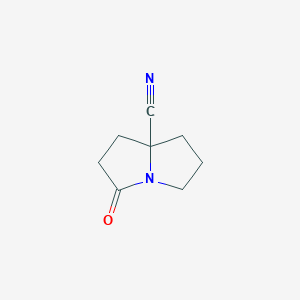
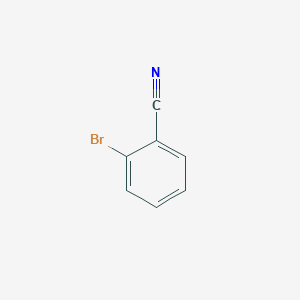


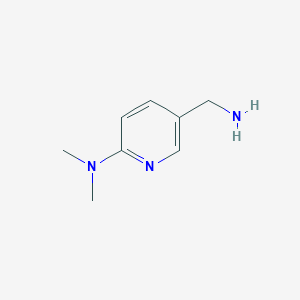


![Benzamide, 3-amino-N-[2-[[2-(sulfooxy)ethyl]sulfonyl]ethyl]-](/img/structure/B47984.png)




